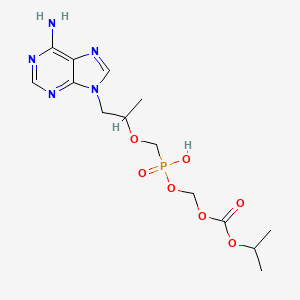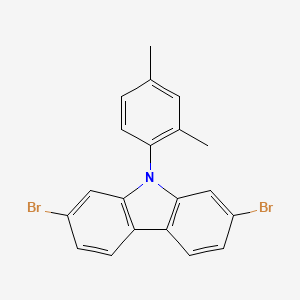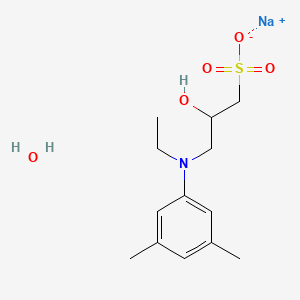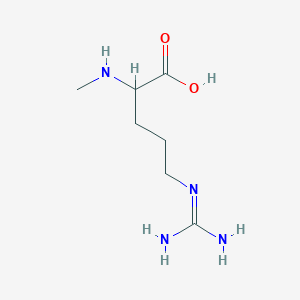
5-(Diaminomethylideneamino)-2-(methylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Methyl-L-arginine is a selective inhibitor of L-arginine uptake, with a Ki value of 500 μM . It is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. The compound has a molecular formula of C7H16N4O2 and a molecular weight of 188.23 g/mol .
Méthodes De Préparation
N2-Methyl-L-arginine can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from L-ornithine. The process includes the use of aqueous sodium hydroxide (NaOH) and hydrobromic acid (HBr) with phenol under heating conditions . Another method involves the use of N2-methyl-N2-[(4-methylphenyl)sulfonyl]-L-ornithine as an intermediate . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N2-Methyl-L-arginine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly involving the amino groups, are common.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of hydrobromic acid and phenol typically results in the formation of brominated derivatives.
Applications De Recherche Scientifique
N2-Methyl-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving amino acid derivatives.
Biology: The compound is used to study the uptake mechanisms of L-arginine in cells and tissues.
Mécanisme D'action
N2-Methyl-L-arginine exerts its effects by selectively inhibiting the uptake of L-arginine. It targets the lysosomal system c in human fibroblasts, thereby preventing the transport of L-arginine into cells . This inhibition affects various cellular processes that depend on L-arginine, including nitric oxide synthesis. The compound’s mechanism of action involves binding to the transport proteins responsible for L-arginine uptake, thereby blocking their function .
Comparaison Avec Des Composés Similaires
N2-Methyl-L-arginine is unique in its selective inhibition of L-arginine uptake. Similar compounds include:
N-Monomethyl-L-arginine: Another inhibitor of nitric oxide synthase, but with different specificity and potency.
Asymmetrical Dimethylarginine (ADMA): Inhibits nitric oxide synthase but also affects other pathways.
Symmetrical Dimethylarginine (SDMA): Similar to ADMA but with distinct biological effects.
N2-Methyl-L-arginine stands out due to its specific inhibition of L-arginine uptake, making it a valuable tool in research focused on amino acid transport and related cellular processes.
Propriétés
Formule moléculaire |
C7H16N4O2 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11) |
Clé InChI |
NTWVQPHTOUKMDI-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)
![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)
![2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine](/img/structure/B13400661.png)

![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)

![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine](/img/structure/B13400683.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
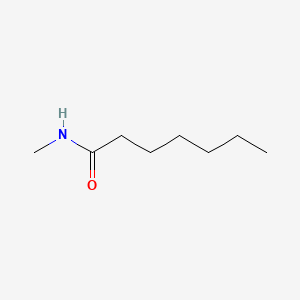
![[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
![N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine](/img/structure/B13400699.png)
